molecular formula C12H15NO4 B1397831 Methyl 4-amino-3-(oxolan-3-yloxy)benzoate CAS No. 917909-45-6

Methyl 4-amino-3-(oxolan-3-yloxy)benzoate

Cat. No. B1397831
M. Wt: 237.25 g/mol
InChI Key: WVSKHFLOQRZEFQ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-(oxolan-3-yloxy)benzoate” is a chemical compound with the CAS number 917909-45-6 . It has a molecular weight of 237.25 and a molecular formula of C12H15NO4 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(oxolan-3-yloxy)benzoate” has a molecular weight of 237.25 . The boiling point and storage conditions of this compound are not specified . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

Overview

Methyl 4-amino-3-(oxolan-3-yloxy)benzoate is a compound with potential applications in various scientific research fields. Although direct research on this specific compound is limited, insights can be drawn from studies on similar structures and their applications, ranging from organic synthesis, pharmacological activities, to environmental impacts. Below are summaries of relevant findings from various scientific studies.

Organic Synthesis and Pharmacological Activities

Methyl-2-formyl benzoate, a structurally related compound, has been identified as a bioactive precursor in the organic synthesis of compounds due to its range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound serves as a significant structure and an excellent precursor for the search of new bioactive molecules. Its versatility in organic synthesis positions it as a crucial raw material for the preparation of medical products, highlighting the potential of similar compounds like Methyl 4-amino-3-(oxolan-3-yloxy)benzoate in pharmaceutical applications (S. Farooq & Z. Ngaini, 2019).

Advanced Oxidation Processes (AOPs)

The degradation of organic pollutants through Advanced Oxidation Processes (AOPs) is a critical area of environmental research. For example, acetaminophen (ACT), a common pharmaceutical compound, has been extensively studied for its degradation in aqueous mediums using AOPs, generating various by-products. This research area's insights are crucial for understanding the environmental fate and transformation of similar complex organic compounds, suggesting potential applications for Methyl 4-amino-3-(oxolan-3-yloxy)benzoate in environmental sciences and pollution management (Mohammad Qutob et al., 2022).

Environmental Impact and Safety

The environmental impact and safety of chemical compounds are of paramount importance. Studies on benzoate and sorbate salts, used as food and beverage preservatives, raise concerns over their safety and environmental effects. These studies underscore the importance of assessing the safety profiles and environmental impacts of chemical compounds, including Methyl 4-amino-3-(oxolan-3-yloxy)benzoate, especially when considering their broad applications (Joseph D. Piper & P. Piper, 2017).

properties

IUPAC Name

methyl 4-amino-3-(oxolan-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-15-12(14)8-2-3-10(13)11(6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSKHFLOQRZEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731622
Record name Methyl 4-amino-3-[(oxolan-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(oxolan-3-yloxy)benzoate

CAS RN

917909-45-6
Record name Methyl 4-amino-3-[(oxolan-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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